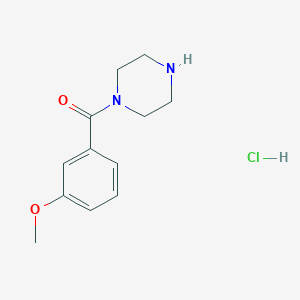

1-(3-Methoxybenzoyl)piperazine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Methoxybenzoyl)piperazine hydrochloride is an organic compound that is part of a collection of unique chemicals . It is typically used for research and development purposes .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(3-Methoxybenzoyl)piperazine hydrochloride, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

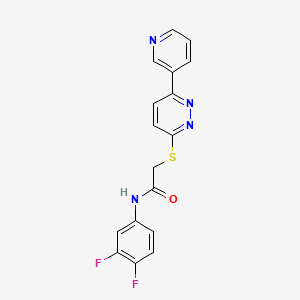

The molecular structure of 1-(3-Methoxybenzoyl)piperazine hydrochloride can be represented by the SMILES stringCOC1=CC(CN2CCNCC2)=CC=C1.Cl.Cl . The InChI code for this compound is 1S/C12H16N2O2.ClH/c1-16-11-4-2-3-10(9-11)12(15)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H .

科学的研究の応用

Drug Development: Kinase Inhibitors and Receptor Modulators

1-(3-Methoxybenzoyl)piperazine hydrochloride: is a key intermediate in the synthesis of various drugs, particularly those acting as kinase inhibitors and receptor modulators . The piperazine moiety is a common feature in many FDA-approved drugs due to its ability to improve the physicochemical properties of molecules, such as solubility and bioavailability . It serves as a scaffold for arranging pharmacophoric groups, which are crucial for the interaction with target macromolecules.

Organic Synthesis: C–H Functionalization

In organic synthesis, 1-(3-Methoxybenzoyl)piperazine hydrochloride is utilized for C–H functionalization, a method that allows for the direct modification of carbon-hydrogen bonds . This process is significant for constructing complex molecules with high precision and efficiency. The compound’s role in facilitating the synthesis of functionalized piperazines makes it a valuable tool in medicinal chemistry research .

Synthesis of Piperazine Derivatives

The compound is instrumental in the synthesis of a wide array of piperazine derivatives, which are important in pharmaceuticals and show a broad spectrum of biological activity . Methods such as cyclization of 1,2-diamine derivatives with sulfonium salts and the Ugi reaction are some of the synthetic approaches where 1-(3-Methoxybenzoyl)piperazine hydrochloride plays a crucial role .

Photocatalytic Synthesis

1-(3-Methoxybenzoyl)piperazine hydrochloride: is also involved in photocatalytic synthesis, a green chemistry approach that uses light to catalyze reactions . This method is environmentally friendly and can be used to create complex chemical structures with less energy and fewer by-products.

Solid-Phase Synthesis

The compound finds application in solid-phase synthesis, a technique used for the efficient and rapid assembly of molecules, particularly peptides . This method is highly beneficial in combinatorial chemistry, where a large number of compounds are synthesized simultaneously.

Heterocyclic Chemistry Research

In heterocyclic chemistry, 1-(3-Methoxybenzoyl)piperazine hydrochloride is a valuable reagent for the exploration of new reactions and the development of novel heterocyclic compounds . Its versatility allows for the creation of diverse structures that are essential in the discovery of new drugs and materials.

Safety and Hazards

1-(3-Methoxybenzoyl)piperazine hydrochloride is classified under GHS07 for safety. The hazard statements associated with it are H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H412 - Harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

将来の方向性

作用機序

Target of Action

It is known that piperazine compounds, which this molecule is a derivative of, generally target parasites, particularly roundworms and pinworms .

Mode of Action

Piperazine compounds mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism

Biochemical Pathways

It is known that piperazine compounds interfere with the function of the parasite’s nerve cells, leading to paralysis .

Pharmacokinetics

It is known that upon entry into the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound .

Result of Action

Based on the known effects of piperazine compounds, it can be inferred that the compound would lead to the paralysis and subsequent expulsion of parasites from the host body .

特性

IUPAC Name |

(3-methoxyphenyl)-piperazin-1-ylmethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-16-11-4-2-3-10(9-11)12(15)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJWRZINTYXALS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-hydroxy-5-{[5-methoxy-1-(2-phenoxypropanoyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2992129.png)

![1'-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2992131.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2992134.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2992135.png)

![4-chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B2992137.png)

![5-[(4-Ethoxyphenyl)amino]-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2992144.png)

![N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2992149.png)